D-Glucitol dinitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

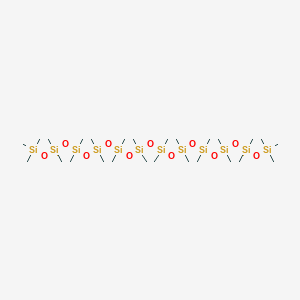

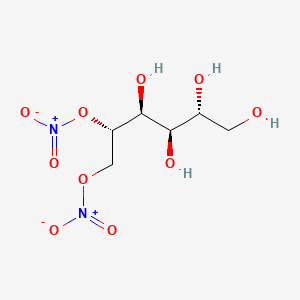

D-Glucitol dinitrate, also known as isosorbide dinitrate, is an organic nitrate compound with the chemical formula C6H8N2O8. It is a white, crystalline, and odorless compound that is stable in air and solution. This compound is primarily known for its use as a vasodilator in the treatment of angina pectoris and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucitol dinitrate is synthesized through the nitration of 1,4:3,6-dianhydro-D-glucitol. The process involves slowly adding an aqueous syrup of 1,4:3,6-dianhydro-D-glucitol to a cooled mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). After standing for a few minutes, the mixture is poured into cold water, and the precipitated product is collected and recrystallized from ethanol .

Industrial Production Methods

In industrial settings, this compound is produced by mixing isosorbide dinitrate with lactose, mannitol, or other suitable inert excipients to permit safe handling. The mixture may contain up to 1.0% of a suitable stabilizer, such as ammonium phosphate .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol dinitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitric oxide (NO), which is an active intermediate compound.

Reduction: Reduction of the nitrate group can lead to the formation of nitrite ions.

Substitution: The nitrate groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include nitric acid and sulfuric acid.

Reduction: Zinc and sodium chloride are often used as reducing agents.

Substitution: Various organic solvents such as acetone and ethanol are used.

Major Products Formed

Scientific Research Applications

D-Glucitol dinitrate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on vascular smooth muscle and its role as a nitric oxide donor.

Medicine: Widely used in the treatment of angina pectoris and heart failure due to its vasodilatory effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

D-Glucitol dinitrate exerts its effects by being converted to nitric oxide (NO) in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the relaxation of vascular smooth muscle. This relaxation causes the dilation of peripheral arteries and veins, reducing venous return to the heart and decreasing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure .

Comparison with Similar Compounds

Similar Compounds

Isosorbide mononitrate: An organic nitrate and the major biologically active metabolite of isosorbide dinitrate.

Nitroglycerin: Another organic nitrate used for similar purposes but with a faster onset of action.

Uniqueness

D-Glucitol dinitrate is unique in its moderate to long-acting vasodilatory effects, making it suitable for the prophylactic management of angina pectoris. Its ability to be converted to nitric oxide and activate guanylate cyclase distinguishes it from other vasodilators .

Properties

CAS No. |

71888-61-4 |

|---|---|

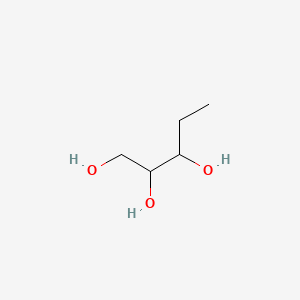

Molecular Formula |

C6H12N2O10 |

Molecular Weight |

272.17 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-nitrooxyhexan-2-yl] nitrate |

InChI |

InChI=1S/C6H12N2O10/c9-1-3(10)5(11)6(12)4(18-8(15)16)2-17-7(13)14/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChI Key |

ZNWGJVKCVWQWPY-JGWLITMVSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.